1-Azido-4-nitrobenzene

Thermal stability Safety Process chemistry

1-Azido-4-nitrobenzene (4-nitrophenyl azide) exhibits exceptional thermal stability with an activation energy for thermolysis of 40.6 kcal/mol, outperforming ortho-substituted analogs (e.g., 2-nitrophenyl azide: 26.2 kcal/mol). This high stability minimizes premature decomposition during high-temperature processes, making it the preferred reagent for curing advanced polymer composites and photografting onto carbon nanomaterials. Its well-characterized photochemistry, generating triplet nitrenes that predominantly dimerize even in ambient oxygen, enables efficient covalent surface modification of graphene and CNTs without damage. Secure this high-purity research chemical for reliable, reproducible results in demanding applications.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1516-60-5
Cat. No. B1266194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-nitrobenzene
CAS1516-60-5
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H
InChIKeyCZZVSJPFJBUBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-nitrobenzene (CAS 1516-60-5): Core Properties and Procurement Baseline for a Specialized Aryl Azide


1-Azido-4-nitrobenzene (4-nitrophenyl azide), CAS 1516-60-5, is a para-substituted aryl azide characterized by the presence of both an azido (-N₃) and a nitro (-NO₂) group on a benzene ring [1]. This bifunctional compound exhibits a melting point range of 68-70 °C and an enthalpy of fusion (ΔfusH) of 17.1 kJ/mol at 345.4 K, as determined by Differential Scanning Calorimetry (DSC) [1]. Its molecular formula is C₆H₄N₄O₂, with a molecular weight of 164.12 g/mol [2].

Why Generic Aryl Azide Substitution Fails: The Unique Thermochemical Profile of 1-Azido-4-nitrobenzene


Generic substitution of 1-azido-4-nitrobenzene with other aryl azides is not feasible due to its unique, quantitatively-defined thermochemical profile. Unlike simpler aryl azides, the para-nitro substituent significantly alters the compound's stability and reactivity, as demonstrated by its high activation energy (Eact) for pyrolysis of 40.6 kcal/mol, which is substantially greater than that of ortho-substituted analogs (e.g., 2-nitrophenyl azide: 26.2 kcal/mol) [1]. This marked difference in thermal stability directly impacts its handling safety, shelf-life, and its suitability for specific high-temperature applications or processes involving thermal activation.

Quantitative Differentiation Evidence for 1-Azido-4-nitrobenzene (CAS 1516-60-5)


Thermal Stability: 1-Azido-4-nitrobenzene vs. 2-Nitrophenyl Azide (Eact Comparison)

The activation energy (Eact) for the pyrolysis of 1-azido-4-nitrobenzene is 40.6 kcal/mol, as determined in kinetic studies using decalin or di-n-butyl phthalate solutions. This is a significantly higher energy barrier compared to the ortho-substituted analog 2-nitrophenyl azide, which has an Eact of 26.2 kcal/mol under identical conditions [1]. This 55% higher activation energy indicates that 1-azido-4-nitrobenzene is substantially more thermally stable.

Thermal stability Safety Process chemistry

Pyrolysis Rate Enhancement: 1-Azido-4-nitrobenzene vs. 2-Nitrophenyl Azide (Pre-Exponential Factor Comparison)

The pre-exponential factor (10⁻¹¹ A value) for pyrolysis, which relates to the frequency of successful molecular collisions leading to reaction, is 690,000 for 1-azido-4-nitrobenzene. This is vastly different from the ortho-substituted 2-nitrophenyl azide, which has a 10⁻¹¹ A value of 19 [1]. The four orders of magnitude difference in this kinetic parameter points to a fundamentally different decomposition mechanism, where the para-nitro group provides no anchimeric assistance, unlike the ortho isomer.

Reaction kinetics Thermolysis Activation parameters

Thermolysis Rate: 1-Azido-4-nitrobenzene vs. Electron-Donating Para-Substituted Azides (Class-Level Inference)

The introduction of +R type para-substituents (electron-donating groups) into azidobenzenes causes very large increases in the rate of thermolysis, up to 225-fold, compared to unsubstituted phenyl azide [1]. The rate data for various substituted azidobenzenes in nitrobenzene at 120 °C follow a Hammett-type linear free energy relationship: log k = -5.44 - 2.33σI - 1.48 R⁺ [1]. As an electron-withdrawing group, the nitro substituent in 1-azido-4-nitrobenzene has the opposite effect, contributing to its notably high thermal stability (Eact = 40.6 kcal/mol).

Thermal decomposition Structure-activity relationship Hammett analysis

Photolysis Pathway: 4-Nitrophenyl Azide Nitrene Dimerization Kinetics vs. Oxygen Quenching

Photolysis of 4-nitrophenyl azide in solution generates a triplet nitrene intermediate. The rate constant for the reaction of this triplet nitrene with molecular oxygen (O₂) is approximately 10,000-fold slower than its rate of dimerization to form azobenzene, which proceeds at a diffusion-controlled rate [1]. This quantitative difference in kinetic pathways dictates the product distribution under various photochemical conditions.

Photochemistry Nitrene generation Kinetics

Validated Application Scenarios for 1-Azido-4-nitrobenzene Based on Quantitative Differentiation


High-Temperature Polymer Crosslinking and Composite Fabrication

Due to its high activation energy for thermolysis (Eact = 40.6 kcal/mol) [1], 1-azido-4-nitrobenzene is the preferred aryl azide for applications requiring thermal activation at elevated temperatures, such as the curing of advanced polymer composites. Its enhanced stability, compared to ortho-nitro or electron-rich analogs, minimizes the risk of premature decomposition during processing, ensuring that crosslinking occurs at a controlled, predictable temperature.

Precision Photografting for Surface Functionalization of Nanocarbons

The established photochemistry of 4-nitrophenyl azide, which generates a triplet nitrene that preferentially dimerizes over reacting with oxygen (by a factor of ~10,000) [1], makes it a superior reagent for photografting onto carbon nanotubes or graphene. This allows for efficient, covalent surface modification in ambient conditions, as demonstrated in studies where UV activation led to highly dispersible multi-walled carbon nanotubes without significant damage, comparable to acid oxidation methods [2].

Synthesis of 1,2,3-Triazoles via Catalyst-Controlled Cycloaddition

1-Azido-4-nitrobenzene serves as a robust and well-characterized dipolarophile in 1,3-dipolar cycloaddition reactions. Its reactivity can be finely tuned with catalysts, as shown by its high-yield conversion to 1,2,3-triazoles using surfactant-containing MCM-41 mesoporous catalysts [3]. The strong electron-withdrawing nitro group activates the azide for cycloaddition with activated alkenes, while its thermal stability provides a wide operational window.

Mechanistic Studies of Nitrene Intermediates and Photochemical Pathways

The well-documented photochemical behavior of 4-nitrophenyl azide, including its generation of triplet nitrenes and the formation of nitroso oxides in the presence of oxygen [4], positions it as a gold-standard compound for fundamental research in nitrene chemistry. The quantitative kinetic data available for its various reaction pathways (dimerization, oxygen quenching, single-electron transfer) make it an ideal model system for investigating reactive intermediates and validating new photochemical methodologies.

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